1-[3-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone
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Overview
Description
1-[3-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone is a complex organic compound that features a piperidine ring, a triazole ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Attachment of the Methoxyphenyl Group: This step involves the alkylation of the piperidine ring with a 4-methoxyphenyl ethyl halide under basic conditions.
Introduction of the Triazole Ring: The triazole ring can be introduced via a click chemistry reaction, typically involving the reaction of an azide with an alkyne.
Formation of the Ethanone Linker: The final step involves the formation of the ethanone linker, which can be achieved through a condensation reaction between the piperidine derivative and a suitable triazole derivative.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[3-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles for substitution reactions include halides, thiols, and amines.
Major Products:
Oxidation: Products include hydroxylated or carboxylated derivatives.
Reduction: Products include alcohol derivatives.
Substitution: Products include substituted derivatives with various functional groups.
Scientific Research Applications
1-[3-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and antimicrobial properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-[3-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- 1-[3-[2-(4-hydroxyphenyl)ethyl]piperidin-1-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone
- 1-[3-[2-(4-chlorophenyl)ethyl]piperidin-1-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone
Comparison:
- 1-[3-[2-(4-hydroxyphenyl)ethyl]piperidin-1-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone: This compound has a hydroxyl group instead of a methoxy group, which may affect its solubility and reactivity.
- 1-[3-[2-(4-chlorophenyl)ethyl]piperidin-1-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone: This compound has a chloro group instead of a methoxy group, which may affect its electronic properties and interactions with biological targets.
1-[3-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[3-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2S/c1-24-16-8-6-14(7-9-16)4-5-15-3-2-10-22(11-15)17(23)12-25-18-19-13-20-21-18/h6-9,13,15H,2-5,10-12H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKCLJVDCRTRDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2CCCN(C2)C(=O)CSC3=NC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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